icosanoyl-CoA(4-)
Description
Enzymatic Activation of Eicosanoic Acid
The initial step in the utilization of eicosanoic acid (arachidic acid) for metabolic processes, including its conversion to icosanoyl-CoA, is its activation by acyl-CoA synthetases.
The formation of the thioester bond in icosanoyl-CoA is a two-step process catalyzed by acyl-CoA synthetases. libretexts.orgacs.org This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate. acs.org
Adenylation: The carboxylate group of eicosanoic acid attacks the α-phosphate of ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate (PPi). libretexts.orgacs.org
Thioesterification: The thiol group of coenzyme A (CoA) then attacks the acyl-adenylate intermediate, leading to the formation of icosanoyl-CoA and the release of AMP. libretexts.org
This activation process is essential as it renders the fatty acid metabolically active and ready for subsequent enzymatic reactions. libretexts.org
Very Long-Chain Fatty Acid Elongation Cycle Intermediates
The rate-limiting step in the fatty acid elongation cycle is the condensation reaction catalyzed by fatty acid elongases (ELOVLs). nih.govresearchgate.net In mammals, there are seven distinct ELOVL enzymes (ELOVL1-7), each exhibiting specificity for the chain length of the acyl-CoA substrate. oup.comunito.it ELOVL7, in particular, has been shown to have high activity towards C18 acyl-CoAs, such as stearoyl-CoA, making it a key enzyme in the synthesis of icosanoyl-CoA. ebi.ac.uk ELOVL7 facilitates the addition of a two-carbon unit to the acyl chain, a critical step in generating VLCFAs. ebi.ac.uk
The synthesis of icosanoyl-CoA within the elongation cycle involves the condensation of stearoyl-CoA (an 18-carbon acyl-CoA) with malonyl-CoA, which serves as the two-carbon donor. wikipedia.orgfunaab.edu.ng This reaction is a decarboxylative Claisen-like condensation. nih.govlibretexts.org The process is driven by the decarboxylation of malonyl-CoA, which provides the necessary energy for the formation of a new carbon-carbon bond. libretexts.org
Structure
2D Structure
Properties
Molecular Formula |
C41H70N7O17P3S-4 |
|---|---|
Molecular Weight |
1058 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/p-4/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
JYLSVNBJLYCSSW-IBYUJNRCSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Research Findings on Icosanoyl Coa 4 Biosynthesis
Contribution of Acyl-CoA Synthetase 4 (ACSL4) to Long-Chain Acyl-CoA Pool
It is crucial to note that ACSL4 does not directly contribute to the synthesis of icosanoyl-CoA from its corresponding saturated fatty acid, icosanoic acid. Research has consistently shown that ACSL4 exhibits negligible activity toward saturated and monounsaturated fatty acids. aai.org Instead, its primary role is the activation of polyunsaturated fatty acids (PUFAs), thereby channeling these specific fatty acids into cellular metabolic pathways. sci-hub.senih.gov
ACSL4 is unique among the five mammalian ACSL isoforms for its strong substrate preference for PUFAs containing three or more double bonds. aai.orgsci-hub.se Its preferred substrates include arachidonic acid (AA), eicosapentaenoic acid (EPA), adrenic acid (AdA), and docosahexaenoic acid (DHA). aai.orgmednexus.orgjst.go.jp The enzyme preferentially catalyzes the formation of arachidonoyl-CoA from arachidonic acid. cellsignal.com This high specificity suggests that ACSL4 is a key enzyme in controlling the metabolic fate of these biologically active fatty acids. jst.go.jp
Knockdown of ACSL4 in human kidney cells markedly reduces the cellular levels of acyl-CoAs derived from PUFAs like arachidonic acid and adrenic acid, confirming its role in their biosynthesis in vivo. portlandpress.com Kinetic studies on recombinant human ACSL4 variants have affirmed their preference for various highly unsaturated fatty acids (HUFAs) and have shown similar relative affinities for AA, EPA, and DHA. jst.go.jp
| Substrate Fatty Acid | Saturation Type | ACSL4 Activity/Preference | Source |
|---|---|---|---|
| Arachidonic Acid (AA) | Polyunsaturated (PUFA) | High / Strong Preference | aai.orgsci-hub.senih.gov |
| Eicosapentaenoic Acid (EPA) | Polyunsaturated (PUFA) | High / Preferred | sci-hub.seportlandpress.commdpi.com |
| Adrenic Acid (AdA) | Polyunsaturated (PUFA) | High / Preferred | aai.orgmednexus.orgportlandpress.com |
| Docosahexaenoic Acid (DHA) | Polyunsaturated (PUFA) | High / Preferred | aai.orgjst.go.jp |
| Icosanoic Acid (precursor to Icosanoyl-CoA) | Saturated (SFA) | Negligible | aai.org |
| Monounsaturated Fatty Acids | Monounsaturated (MUFA) | Negligible | aai.org |
Eicosanoids are potent signaling molecules, including prostaglandins, that are synthesized from free arachidonic acid. ACSL4 plays a significant regulatory role in eicosanoid production by controlling the availability of this precursor. nih.govnih.gov By converting free arachidonic acid into arachidonoyl-CoA, ACSL4 effectively sequesters it, making it unavailable for the enzymes that initiate eicosanoid synthesis. jst.go.jp
Studies have demonstrated that overexpression of ACSL4 in human arterial smooth muscle cells leads to a reduction in cellular levels of unesterified arachidonic acid and subsequently blunts the secretion of prostaglandin (B15479496) E2. jst.go.jpphysiology.org Conversely, the knockdown of ACSL4 expression results in an increased release of arachidonic acid and its metabolites. jst.go.jp This mechanism establishes ACSL4 as a key gatekeeper that balances the incorporation of arachidonic acid into phospholipids (B1166683) against its use for the synthesis of pro-inflammatory eicosanoids. nih.govnih.gov
Sources of Acetyl-CoA and Malonyl-CoA for Fatty Acid Synthesis
The de novo synthesis and subsequent elongation of fatty acids, including the pathway that produces icosanoyl-CoA, are fundamentally dependent on the availability of two key building blocks: acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov
Acetyl-CoA , the initial two-carbon donor, is a central metabolite derived from multiple catabolic pathways. nih.govrsc.org The primary sources include:
Carbohydrate Metabolism : Glucose from the diet is broken down via glycolysis in the cytosol to produce pyruvate (B1213749). wikipedia.orgsigmaaldrich.com Pyruvate is then transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. wikipedia.orgacs.org
Fatty Acid Oxidation : The breakdown of existing fatty acids within the mitochondria also yields acetyl-CoA. wikipedia.orgnih.gov
Amino Acid Catabolism : Certain amino acids can be deaminated and converted into acetyl-CoA or intermediates of the citric acid cycle. rsc.org
Since fatty acid synthesis occurs in the cytosol, mitochondrial acetyl-CoA must be transported out. This is achieved via the citrate (B86180) shuttle: acetyl-CoA condenses with oxaloacetate to form citrate, which is transported to the cytosol and then cleaved by ATP citrate lyase back into acetyl-CoA and oxaloacetate. wikipedia.orgsigmaaldrich.com
Malonyl-CoA serves as the two-carbon elongating unit in fatty acid synthesis. nih.gov It is synthesized in the cytosol from acetyl-CoA in a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC) . wikipedia.orgsigmaaldrich.com This carboxylation reaction is the first committed and rate-limiting step in fatty acid synthesis. sigmaaldrich.com There are two main isoforms of this enzyme in mammals, ACC1 and ACC2. The malonyl-CoA generated by ACC1 is primarily used by fatty acid synthase (FAS) for the synthesis of new fatty acids, while the malonyl-CoA produced by ACC2, located on the mitochondrial outer membrane, primarily functions to regulate fatty acid oxidation. nih.gov
| Precursor | Primary Cellular Source | Key Enzymes | Cellular Location of Synthesis | Source |
|---|---|---|---|---|
| Acetyl-CoA | Glycolysis (from carbohydrates), Fatty Acid Oxidation, Amino Acid Catabolism | Pyruvate Dehydrogenase, ATP Citrate Lyase | Mitochondria & Cytosol | wikipedia.orgrsc.orgacs.org |
| Malonyl-CoA | Carboxylation of Acetyl-CoA | Acetyl-CoA Carboxylase (ACC1, ACC2) | Cytosol | nih.govsigmaaldrich.comnih.gov |
Catabolism and Degradation of Icosanoyl Coa 4
Mitochondrial and Peroxisomal Beta-Oxidation Pathways
Fatty acid oxidation is a core catabolic process where fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2. wikipedia.orgyoutube.com While mitochondria are the primary site for the oxidation of short- and long-chain fatty acids, very-long-chain fatty acids (VLCFAs), typically those with 22 or more carbons, and in some cases C20, undergo initial chain shortening in peroxisomes. nih.govnih.gov The enzymes in peroxisomes are distinct from their mitochondrial counterparts, particularly the first enzyme in the cycle. libretexts.org Peroxisomal beta-oxidation shortens VLCFAs to medium-chain acyl-CoAs, such as octanoyl-CoA, which are then transported to the mitochondria for complete oxidation into acetyl-CoA. nih.govaklectures.com
The first and rate-limiting step in each cycle of beta-oxidation is the dehydrogenation of the acyl-CoA ester at the α and β carbons (C2 and C3). wikipedia.orgnih.gov This reaction is catalyzed by a class of flavoproteins known as Acyl-CoA Dehydrogenases (ACADs). d-nb.infonih.gov
In Peroxisomes : The initial dehydrogenation of VLCFAs is catalyzed by a FAD-dependent acyl-CoA oxidase. libretexts.orgresearchgate.net This enzyme transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase within the peroxisome. libretexts.org
In Mitochondria : For long-chain fatty acids, this step is catalyzed by Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD). wikipedia.orgwikipedia.org Unlike the peroxisomal oxidase, ACADs in the mitochondria transfer electrons to the electron transport chain via the electron-transferring flavoprotein (ETF), ultimately contributing to ATP synthesis. nih.govd-nb.info
This initial oxidation step introduces a trans-2-enoyl-CoA double bond between the C2 and C3 carbons of the fatty acyl-CoA chain. wikipedia.orgresearchgate.net
Following the initial dehydrogenation, a sequence of three more reactions completes one cycle of beta-oxidation, resulting in the removal of a two-carbon unit. abcam.comaocs.orgreactome.org This four-step process is repeated until the fatty acid is completely broken down. jackwestin.comlibretexts.org
Hydration : The trans-2-enoyl-CoA is hydrated by the enzyme enoyl-CoA hydratase, which adds a water molecule across the double bond. abcam.comlibretexts.org This stereospecific reaction forms L-3-hydroxyacyl-CoA. wikipedia.org
Oxidation : The hydroxyl group of L-3-hydroxyacyl-CoA is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.orgabcam.com This reaction is dependent on NAD⁺ as an electron acceptor, which is reduced to NADH. wikipedia.org The product is 3-ketoacyl-CoA.
Thiolysis : The final step is the cleavage of 3-ketoacyl-CoA by the enzyme β-ketothiolase. wikipedia.org A molecule of coenzyme A attacks the keto group, splitting the chain to release a two-carbon acetyl-CoA molecule and an acyl-CoA molecule that is two carbons shorter than the original. libretexts.orgabcam.com
The newly shortened acyl-CoA then re-enters the beta-oxidation spiral for further degradation. abcam.com
| Step | Enzyme Class | Substrate | Product | Cofactor/Co-substrate |
|---|---|---|---|---|
| 1. Dehydrogenation | Acyl-CoA Dehydrogenase / Oxidase | Icosanoyl-CoA | trans-2-Icosenoyl-CoA | FAD |
| 2. Hydration | Enoyl-CoA Hydratase | trans-2-Icosenoyl-CoA | L-3-Hydroxyicosanoyl-CoA | H₂O |
| 3. Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyicosanoyl-CoA | 3-Ketoicosanoyl-CoA | NAD⁺ |
| 4. Thiolysis | β-Ketothiolase | 3-Ketoicosanoyl-CoA | Octadecanoyl-CoA + Acetyl-CoA | Coenzyme A |
Hydrolysis of Icosanoyl-CoA
In addition to degradation via beta-oxidation, acyl-CoA esters can be hydrolyzed back to their constituent free fatty acid and coenzyme A. This reaction is catalyzed by a family of enzymes known as acyl-CoA thioesterases (ACOTs). nih.govresearchgate.net This process is thought to regulate the intracellular concentrations of fatty acyl-CoAs, free fatty acids, and free coenzyme A, thereby controlling their availability for metabolic pathways like beta-oxidation and lipid synthesis. researchgate.net
Several ACOT isoforms play a role in regulating the metabolism of long and very-long-chain fatty acids. These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes. researchgate.net
ACOT1 : This is a cytosolic enzyme with a preference for long-chain (C12-C20) saturated and monounsaturated acyl-CoAs. nih.gov Its activity can release icosanoyl-CoA from the activated pool in the cytosol, preventing its entry into metabolic pathways.
ACOT2 : Located in the mitochondrial matrix, ACOT2 also acts on long-chain fatty acyl-CoAs. nih.gov It may regulate the size of the acyl-CoA pool available for mitochondrial beta-oxidation. nih.gov
ACOT4 : This isoform is found in peroxisomes and is active towards medium- to long-chain acyl-CoAs. nih.gov It may be involved in managing the products of peroxisomal beta-oxidation, facilitating the export of shortened fatty acids for further processing in mitochondria. nih.gov
The hydrolysis reaction catalyzed by these ACOTs is: Icosanoyl-CoA + H₂O → Icosanoate + CoA uniprot.org
Intermediates and End Products of Very Long-Chain Fatty Acid Degradation
The degradation of a VLCFA like icosanoyl-CoA (C20) is a multi-stage process involving both peroxisomes and mitochondria.
The process begins in the peroxisomes, where icosanoyl-CoA undergoes several cycles of beta-oxidation. aocs.org Each cycle shortens the chain by two carbons, producing one molecule of acetyl-CoA. libretexts.org The intermediates are progressively shorter acyl-CoAs (e.g., octadecanoyl-CoA (C18), hexadecanoyl-CoA (C16), and so on). nih.gov
Peroxisomal beta-oxidation is typically incomplete and ceases once the acyl-CoA chain has been shortened to a medium length, often octanoyl-CoA (C8). aklectures.com These medium-chain acyl-CoAs, along with the acetyl-CoA produced, are the end products of the peroxisomal stage. nih.gov
The resulting octanoyl-CoA and other medium-chain products are then transported to the mitochondria. aklectures.com Inside the mitochondria, they undergo further cycles of beta-oxidation until they are completely broken down into acetyl-CoA molecules. nih.govnih.gov The acetyl-CoA then enters the citric acid cycle for the final stages of oxidation to CO₂ and H₂O, generating a substantial amount of ATP. abcam.comwikipedia.org
| Starting Molecule | Location | Key Intermediates | End Products |
|---|---|---|---|
| Icosanoyl-CoA (C20) | Peroxisome | Octadecanoyl-CoA (C18), Hexadecanoyl-CoA (C16), etc. | Octanoyl-CoA (C8), Acetyl-CoA |
| Octanoyl-CoA (C8) | Mitochondrion | Hexanoyl-CoA (C6), Butyryl-CoA (C4) | Acetyl-CoA |
| Acetyl-CoA | Mitochondrion | Citrate (B86180), Isocitrate, etc. (Citric Acid Cycle) | ATP, CO₂, H₂O |
Enzymatic Interactions and Regulatory Mechanisms of Icosanoyl Coa 4 Metabolism
Regulation of Acyl-CoA Synthetases (ACSLs)
Acyl-CoA synthetases (ACSLs) are pivotal enzymes that catalyze the conversion of fatty acids into their active acyl-CoA forms, a necessary step for their subsequent metabolism. Among these, ACSL4 is of particular importance for the activation of long-chain and very-long-chain fatty acids like icosanoic acid.
The expression of the ACSL4 gene is subject to complex transcriptional regulation, involving a variety of factors that can either promote or suppress its transcription by binding to its promoter region. mdpi.com This intricate control allows cells to modulate their capacity for fatty acid activation in response to diverse internal and external signals. The regulatory inputs include transcription factors, non-coding RNAs such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), and signaling molecules like nerve growth factor (NGF) and sterol regulatory element-binding transcription factor 1 (SREBF1). mdpi.com This multi-layered regulation underscores the central role of ACSL4 in lipid metabolism and cellular processes like ferroptosis. researchgate.net
Several transcription factors have been identified to directly influence the promoter activity of the ACSL4 gene. Analysis of the ACSL4 promoter has revealed binding sites for transcription factors such as specificity protein 1 (Sp1) and cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB). nih.gov Sp1, in particular, has been shown to be involved in the basal transcriptional activity of ACSL4 and can induce its expression under both normal and hypoxic conditions. nih.govnih.gov
In the context of breast cancer, studies have identified retinoid-related orphan receptor alpha (RORα), Sp1, and E2F as being involved in the activity of the ACSL4 promoter. nih.gov Furthermore, estrogen-related receptor alpha (ERRα) has been established as a key transcription factor that activates the ACSL4 promoter in breast cancer cells. nih.gov The peroxisome proliferator-activated receptor α (PPARα), a critical regulator of fatty acid oxidation genes, also interacts with ERRα, suggesting a complex interplay of transcription factors in fine-tuning gene expression related to lipid metabolism. biorxiv.org
| Transcription Factor | Role in ACSL4 Promoter Activity | Cellular Context |
| Sp1 | Involved in basal activity and induction of transcription. nih.govnih.gov | General and hypoxic conditions, breast cancer. nih.govnih.govnih.gov |
| RORα | Implicated in promoter activity. nih.gov | Breast cancer. nih.gov |
| E2F | Implicated in promoter activity. nih.gov | Breast cancer. nih.gov |
| ERRα | Activates the promoter. nih.gov | Breast cancer. nih.gov |
| CREB | Site involved in cAMP stimulation of transcription. nih.gov | General. nih.gov |
A notable regulatory mechanism exists in prostate cancer cells, where the expression levels of ACSL3 and ACSL4 are oppositely controlled by androgen receptor (AR) signaling. nih.govresearchgate.net In this context, the androgen receptor acts as a transcriptional suppressor for ACSL4 by directly binding to its promoter region. nih.govnih.govaacrjournals.org Consequently, the inhibition of androgen-AR signaling leads to a significant downregulation of ACSL3 expression, while concurrently elevating the levels of ACSL4. nih.govnih.govaacrjournals.org This inverse regulation suggests a compensatory mechanism to sustain fatty acid metabolism when androgen signaling is targeted, highlighting a "Yin-Yang" relationship between ACSL3 and ACSL4 in maintaining the metabolic needs of prostate cancer cells. nih.govnih.gov
| Condition | Effect on ACSL3 Expression | Effect on ACSL4 Expression |
| Active Androgen Receptor Signaling | Activated | Repressed nih.govresearchgate.net |
| Inhibited Androgen Receptor Signaling | Downregulated nih.govnih.gov | Elevated nih.govnih.govaacrjournals.org |
Allosteric and Post-Translational Regulation
Beyond transcriptional control, the enzymes involved in icosanoyl-CoA(4-) metabolism are also regulated by allosteric effectors and post-translational modifications. These mechanisms allow for rapid adjustments in metabolic flux in response to immediate cellular needs.
Malonyl-CoA plays a crucial role as a negative allosteric regulator of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. nih.govnih.gov By binding to a site on CPT1, malonyl-CoA inhibits the enzyme's activity, thereby preventing the transport of fatty acyl-CoAs across the mitochondrial membrane. embopress.orgjci.org This inhibition effectively serves as a metabolic switch; when malonyl-CoA levels are high, indicating active fatty acid synthesis, β-oxidation is suppressed. jci.orgyoutube.com Conversely, a decrease in malonyl-CoA levels relieves this inhibition, allowing for the oxidation of fatty acids. jci.org The sensitivity of CPT1 to malonyl-CoA can also be influenced by the morphology of the mitochondria. embopress.org
Post-translational modification through acetylation and deacetylation is an important regulatory layer for enzymes involved in fatty acid oxidation. A significant number of mitochondrial metabolic enzymes are subject to lysine acetylation. nih.gov The acetylation status of these proteins is dynamically controlled by the balance between acetyltransferases and deacetylases, such as the NAD+-dependent sirtuins (e.g., SIRT3). physiology.orgmdpi.com
Studies have shown that the acetylation of key fatty acid oxidation enzymes, including long-chain acyl-CoA dehydrogenase (LCAD), short-chain acyl-CoA dehydrogenase (SCAD), and β-hydroxyacyl-CoA dehydrogenase (βHAD), can be increased in certain conditions. physiology.org Interestingly, this increased acetylation has been associated with an increase in enzyme activity. physiology.org The acetyl-CoA for this modification can be directly derived from fatty acid oxidation itself, creating a feed-forward regulatory loop. researchgate.netoup.com The deacetylation of these enzymes, often mediated by SIRT3, is also a critical regulatory mechanism. physiology.org This reversible acetylation provides a dynamic means to control the rate of fatty acid oxidation in response to the metabolic state of the cell. nih.gov
Product Inhibition in Coenzyme A Biosynthesis
The biosynthesis of Coenzyme A (CoA) is a fundamental cellular process, and its regulation is critical for maintaining metabolic homeostasis. A key regulatory control point in this pathway is the feedback inhibition of pantothenate kinase, the first and rate-limiting enzyme in the CoA biosynthetic pathway. Long-chain and very-long-chain acyl-CoAs, including icosanoyl-CoA(4-), act as feedback inhibitors of this enzyme. nih.govnih.gov This inhibition is a crucial mechanism to prevent the overproduction of CoA and to balance its levels with the available pool of fatty acids.
| Compound | Role in CoA Biosynthesis | Regulatory Effect of Acyl-CoAs |
| Pantothenate Kinase | Rate-limiting enzyme | Feedback inhibition by long-chain acyl-CoAs |
| Coenzyme A | Product of the pathway | Allosteric regulation of pantothenate kinase |
| Icosanoyl-CoA(4-) | A very-long-chain acyl-CoA | Contributes to the pool of inhibitory acyl-CoAs |
Enzyme Specificity and Active Site Architecture for Coenzyme A Binding
The enzymatic machinery that processes icosanoyl-CoA(4-) exhibits remarkable specificity, dictated by the unique architecture of their active sites. Two key classes of enzymes that interact with icosanoyl-CoA(4-) are the very-long-chain acyl-CoA synthetases (VLC-ACSs), responsible for its synthesis, and the very-long-chain acyl-CoA dehydrogenases (VLCADs), which catalyze the first step of its degradation via β-oxidation.
Very-Long-Chain Acyl-CoA Synthetases (VLC-ACSs): These enzymes activate icosanoic acid by attaching a CoA molecule. A prominent example is Fatty Acid Transport Protein 4 (FATP4), which functions as a VLC-ACS. nih.govresearchgate.net While the precise architecture of the CoA binding site in FATP4 is not fully elucidated, it is understood that these enzymes possess a binding pocket that accommodates the long acyl chain and a separate site for ATP and CoA binding, facilitating the two-step activation process. The specificity for very-long-chain fatty acids suggests a hydrophobic channel or groove that can bind the 20-carbon chain of icosanoic acid.
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): VLCAD is a key enzyme in the mitochondrial β-oxidation of VLCFAs, including icosanoyl-CoA. The crystal structure of VLCAD reveals a deep active site cleft that can accommodate the long acyl chain. tandfonline.comnih.govoup.com This substrate-binding pocket is significantly larger and more hydrophobic than that of medium-chain or short-chain acyl-CoA dehydrogenases, explaining its specificity for VLC-CoAs. The active site is designed to position the α and β carbons of the acyl chain optimally for the flavin adenine dinucleotide (FAD) cofactor to catalyze the dehydrogenation reaction.
| Enzyme Class | Function | Key Features of Active Site |
| VLC-ACSs (e.g., FATP4) | Synthesis of Icosanoyl-CoA | Hydrophobic channel for the long acyl chain; binding sites for ATP and CoA. nih.govresearchgate.net |
| VLCAD | Degradation of Icosanoyl-CoA | Deep and hydrophobic substrate-binding pocket to accommodate the C20 acyl chain. tandfonline.comnih.govoup.com |
Cross-talk with other Metabolic Pathways
The metabolism of icosanoyl-CoA(4-) is not an isolated process but is intricately linked with other major metabolic pathways, ensuring a coordinated cellular response to changing energy demands and biosynthetic requirements.
One of the most significant points of crosstalk is with sphingolipid biosynthesis . nih.govnih.govnih.gov Very-long-chain fatty acids are essential components of ceramides, the backbone of sphingolipids. Icosanoyl-CoA can be utilized by ceramide synthases to produce C20-ceramides, which are then incorporated into more complex sphingolipids like sphingomyelin and gangliosides. This connection is vital for the structure and function of cell membranes, particularly in the nervous system.
Furthermore, the metabolism of icosanoyl-CoA(4-) influences cellular signaling and gene expression . nih.govnih.govnih.gov Acyl-CoAs, including VLC-CoAs, can act as signaling molecules themselves or be precursors to signaling lipids. They have been shown to modulate the activity of transcription factors, thereby influencing the expression of genes involved in lipid metabolism and other cellular processes. For instance, the accumulation of VLC-CoAs can signal changes in the cellular lipid environment, leading to adaptive responses in gene expression to maintain lipid homeostasis.
The degradation of icosanoyl-CoA via peroxisomal and mitochondrial β-oxidation also represents a crucial point of metabolic crosstalk. Peroxisomes are responsible for the initial chain-shortening of VLCFAs, and the resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA. nih.govmdpi.com This interplay between two organelles is essential for the efficient catabolism of VLCFAs for energy production.
| Interacting Pathway | Nature of Crosstalk |
| Sphingolipid Biosynthesis | Icosanoyl-CoA serves as a precursor for the synthesis of C20-ceramides and complex sphingolipids. nih.govnih.govnih.gov |
| Cellular Signaling | Icosanoyl-CoA and its derivatives can act as signaling molecules, influencing transcription factors and gene expression. nih.govnih.govnih.gov |
| Mitochondrial Metabolism | Products of peroxisomal β-oxidation of icosanoyl-CoA are further metabolized in the mitochondria for energy production. nih.govmdpi.com |
Cellular and Biological Roles of Icosanoyl Coa 4
Role in Lipid Synthesis and Remodeling
As an activated form of icosanoic acid, icosanoyl-CoA is a crucial building block for the synthesis and modification of various complex lipids that are essential for cellular structure and function. mimedb.orgnih.gov
Precursor for Complex Lipid Synthesis (Triglycerides, Phospholipids (B1166683), Cholesterol Esters)
Icosanoyl-CoA serves as a substrate for the enzymatic pathways that produce major classes of neutral and polar lipids. The acyl group from icosanoyl-CoA can be incorporated into triglycerides, the primary form of energy storage in cells, through sequential acylation of a glycerol-3-phosphate backbone. wikipedia.orgresearchgate.net This process occurs in the endoplasmic reticulum and is catalyzed by a series of acyltransferase enzymes. wikipedia.orgmodelseed.org
Similarly, icosanoyl-CoA is a precursor in the synthesis of phospholipids, the fundamental components of all biological membranes. mimedb.org It provides one of the fatty acyl chains that are esterified to the glycerol (B35011) backbone of phospholipids, contributing to the diversity of membrane lipid composition. pageplace.de In particular, very-long-chain fatty acids are essential for the synthesis of sphingolipids, a class of complex lipids abundant in the nervous system. smpdb.ca
Furthermore, icosanoyl-CoA participates in the synthesis of cholesterol esters, which are storage forms of cholesterol. creative-proteomics.com The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the transfer of the icosanoyl group from icosanoyl-CoA to the hydroxyl group of cholesterol, forming a highly nonpolar cholesterol ester that can be stored in cytosolic lipid droplets. nih.govresearchgate.net This process is vital for maintaining cellular cholesterol homeostasis. creative-proteomics.com
Table 1: Icosanoyl-CoA in Complex Lipid Synthesis
| Complex Lipid | Key Enzyme Family | Function of Icosanoyl-CoA | Primary Cellular Location |
|---|---|---|---|
| Triglycerides | Acyltransferases (e.g., GPAT, AGPAT, DGAT) | Provides an acyl chain for esterification to the glycerol backbone. | Endoplasmic Reticulum |
| Phospholipids | Acyltransferases | Donates an acyl chain for the de novo synthesis of various phospholipids. | Endoplasmic Reticulum |
| Cholesterol Esters | Acyl-CoA:cholesterol acyltransferase (ACAT) | Serves as the acyl group donor for the esterification of cholesterol. | Endoplasmic Reticulum |
Remodeling of Phospholipid Composition of Cell Membranes
Beyond de novo synthesis, the fatty acid composition of cellular membranes is dynamically maintained through a process known as the Lands' cycle. nih.gov This remodeling pathway allows cells to alter the acyl chains of their phospholipids, thereby adjusting membrane fluidity and function in response to various stimuli. biorxiv.orgresearchgate.net The cycle involves the deacylation of a phospholipid by a phospholipase A2 (PLA2) enzyme to yield a lysophospholipid, which is then re-acylated by a lysophospholipid acyltransferase (LPLAT) using a specific acyl-CoA as the donor. nih.govresearchgate.net
Icosanoyl-CoA, as a very-long-chain acyl-CoA, is part of the cellular pool of acyl-CoAs available for this reacylation step. nih.gov Its incorporation into phospholipids contributes to the generation of specific phospholipid species containing a 20-carbon saturated fatty acyl chain. This modification can significantly impact the biophysical properties of the membrane, influencing membrane thickness and the function of embedded proteins. nih.gov
Table 2: Icosanoyl-CoA in the Lands' Cycle (Phospholipid Remodeling)
| Step | Description | Role of Icosanoyl-CoA |
|---|---|---|
| 1. Deacylation | A phospholipase A2 (PLA2) removes a fatty acyl chain from a phospholipid, creating a lysophospholipid. | Not directly involved. |
| 2. Reacylation | A lysophospholipid acyltransferase (LPLAT) transfers a new acyl group from an acyl-CoA to the lysophospholipid. | Acts as the acyl group donor to form a new phospholipid containing an icosanoyl chain. |
Contribution to Energy Homeostasis and Production
Icosanoyl-CoA is a substrate for beta-oxidation, a catabolic process that breaks down fatty acids to produce energy. wikipedia.org Due to its long chain length, the initial stages of icosanoyl-CoA oxidation occur primarily in peroxisomes. wikipedia.orgmodelseed.org In the peroxisome, the first step is catalyzed by acyl-CoA oxidase, which introduces a double bond and produces hydrogen peroxide (H2O2). modelseed.org
The beta-oxidation spiral continues, shortening the fatty acyl chain by two carbons in each cycle and generating acetyl-CoA. ontosight.aiaocs.org The resulting acetyl-CoA can then be transported to the mitochondria to enter the citric acid cycle for the complete generation of ATP. nih.gov This breakdown of very-long-chain fatty acids like icosanoic acid is a vital source of metabolic energy, particularly during periods of fasting or high energy demand. nih.gov
Table 3: Peroxisomal Beta-Oxidation of Icosanoyl-CoA
| Reactant | Enzyme | Product | Significance |
|---|---|---|---|
| Icosanoyl-CoA (C20:0-CoA) | Acyl-CoA Oxidase | (2E)-Icosenoyl-CoA + H2O2 | Initiates the breakdown of the very-long-chain fatty acid for energy production. |
Signaling Molecule Functionality
In addition to its metabolic roles, icosanoyl-CoA, as part of the broader class of long-chain acyl-CoAs, functions as a signaling molecule that can directly influence cellular processes.
Influence on Gene Expression
Research has established that long-chain acyl-CoAs are regulatory signals that can modulate gene expression. nih.gov These molecules can act as ligands, binding directly to transcription factors and altering their activity. For example, in mammals, long-chain acyl-CoAs have been shown to bind to the hepatocyte nuclear transcription factor 4-alpha (HNF-4α), affecting the transcription of genes involved in fatty acid metabolism. nih.gov Acyl-CoA-binding proteins (ACBPs) are also involved, transporting these molecules and mediating their interaction with regulatory proteins, thereby linking the cell's metabolic status directly to its genetic programming. nih.gov As a key member of the long-chain acyl-CoA pool, icosanoyl-CoA is presumed to participate in these signaling networks, contributing to the regulation of lipid homeostasis and other metabolic pathways.
Table 4: Regulation of Transcription Factors by Long-Chain Acyl-CoAs
| Transcription Factor | Organism | Effect of Acyl-CoA Binding |
|---|---|---|
| FadR | E. coli | Inhibits DNA binding, leading to de-repression of fatty acid degradation genes. nih.gov |
| HNF-4α | Mammals | Modulates transcriptional activation of target genes involved in metabolism. nih.gov |
Participation in Protein Myristoylation
Protein N-myristoylation is a critical lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of target proteins. This modification is crucial for protein localization and function in numerous signaling pathways. uni-heidelberg.de
NMT exhibits high substrate specificity for myristoyl-CoA, and its activity is significantly reduced with acyl-CoAs of different chain lengths. uni-heidelberg.de Therefore, icosanoyl-CoA (a 20-carbon acyl-CoA) is not a substrate for N-myristoylation. However, acyl-CoAs with chain lengths that are incompatible with the NMT active site can act as competitive inhibitors of the enzyme. nih.gov By competing with myristoyl-CoA for binding to NMT, icosanoyl-CoA can potentially modulate the myristoylation of key signaling proteins, thereby indirectly influencing the cellular pathways they control. Cellular proteins such as acyl-CoA-binding protein ACBD6 have been shown to protect NMT from inhibition by non-myristoyl-CoA species, highlighting a regulatory network that controls protein acylation. nih.gov
Table 5: Icosanoyl-CoA in the Context of Protein N-Myristoylation
| Compound | Carbon Length | Role in N-Myristoylation |
|---|---|---|
| Myristoyl-CoA | 14 | Primary substrate for N-myristoyltransferase (NMT). uni-heidelberg.de |
| Icosanoyl-CoA | 20 | Not a substrate; acts as a potential competitive inhibitor of NMT. uni-heidelberg.denih.gov |
Involvement in Programmed Cell Death Mechanisms
ACSL4-catalyzed Biosynthesis of Arachidonoyl-CoA in Ferroptosis Initiation
Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid hydroperoxides, leading to membrane damage and cell demise. researchgate.netfrontiersin.org While the primary subject of this article is icosanoyl-CoA(4-), the conjugate base of the saturated fatty acyl-CoA known as arachidoyl-CoA, a critical initiation pathway for ferroptosis involves its polyunsaturated counterpart, arachidonoyl-CoA. nih.govebi.ac.uk The enzyme Long-chain acyl-coenzyme A (CoA) synthase 4 (ACSL4) is an essential gatekeeper for this process. nih.govresearchgate.net
ACSL4 is an isozyme of the acyl-CoA synthetase family that activates long-chain fatty acids by converting them into their fatty acyl-CoA derivatives. metwarebio.comnih.gov Unlike other family members, ACSL4 displays a distinct preference for polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid. nih.govnih.govfrontiersin.org This substrate specificity makes ACSL4 a pivotal enzyme in initiating ferroptosis. researchgate.netnih.govnih.gov The inactivation or absence of ACSL4 renders cells resistant to ferroptosis, highlighting its indispensable role. frontiersin.orgfrontiersin.org
The initiation of ferroptosis through this pathway is a multi-step enzymatic cascade:
Activation of Arachidonic Acid: The process begins when ACSL4 catalyzes the conversion of free arachidonic acid into arachidonoyl-CoA. frontiersin.orgnih.gov This is the first committed step that channels PUFAs toward peroxidation.
Esterification into Phospholipids: Following its synthesis, arachidonoyl-CoA is esterified into membrane phospholipids, specifically phosphatidylethanolamines (PE), a reaction facilitated by the enzyme lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). researchgate.netfrontiersin.orgnih.gov This incorporates the highly oxidizable fatty acid into the cell membrane.
Lipid Peroxidation: Finally, lipoxygenases (LOXs) catalyze the oxidation of these arachidonic acid-containing phospholipids (AA-PE), generating lipid hydroperoxides (PE-AA-OOH). researchgate.netfrontiersin.orgnih.gov
The excessive, iron-dependent accumulation of these lipid hydroperoxides on cellular membranes acts as the lethal signal, triggering membrane rupture and executing cell death by ferroptosis. frontiersin.orgnih.gov This entire process is negatively regulated by the antioxidant system involving glutathione (B108866) peroxidase 4 (GPX4), which functions to reduce and neutralize the lipid hydroperoxides. researchgate.netnih.gov
Table 1: Key Molecules in the ACSL4-Mediated Ferroptosis Pathway
| Molecule/Enzyme | Abbreviation | Role in Ferroptosis Initiation |
| Long-chain acyl-CoA synthase 4 | ACSL4 | Catalyzes the conversion of arachidonic acid to arachidonoyl-CoA, a key initiating step. researchgate.netnih.govnih.gov |
| Arachidonic Acid | AA | A polyunsaturated fatty acid that serves as the primary substrate for ACSL4 in this pathway. frontiersin.orgnih.gov |
| Arachidonoyl-CoA | AA-CoA | The activated form of arachidonic acid, which is then incorporated into membrane lipids. frontiersin.orgnih.gov |
| Lysophosphatidylcholine acyltransferase 3 | LPCAT3 | Esterifies arachidonoyl-CoA into phosphatidylethanolamine (B1630911) (PE) in the cell membrane. researchgate.netfrontiersin.orgnih.gov |
| Lipoxygenases | LOXs | Enzymes that oxidize the arachidonic acid within phospholipids to form lethal lipid hydroperoxides. frontiersin.orgnih.gov |
| Glutathione Peroxidase 4 | GPX4 | A key negative regulator that reduces lipid hydroperoxides to prevent ferroptosis. researchgate.netfrontiersin.orgnih.gov |
Methodologies for Academic Research on Icosanoyl Coa 4
Quantitative and Qualitative Analysis Techniques
Accurate detection and quantification of icosanoyl-CoA and other acyl-CoAs in biological samples are challenging due to their low abundance, structural similarity, and inherent instability. Mass spectrometry-based methods have become the gold standard for their analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the comprehensive analysis of acyl-CoA species, including icosanoyl-CoA. mdpi.comnih.gov This method allows for the separation, identification, and quantification of multiple acyl-CoAs within a single analytical run.
The general workflow involves the extraction of acyl-CoAs from tissues or cells, often using acidic precipitation with agents like sulfosalicylic acid or trichloroacetic acid, followed by solid-phase extraction (SPE) to purify and concentrate the analytes. mdpi.comnih.gov Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. nih.govnih.gov A key aspect of separating long-chain species like icosanoyl-CoA is the use of a high-pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) in a gradient with an organic solvent like acetonitrile. nih.gov This high pH improves peak shape and resolution for these challenging analytes.
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. nih.gov Quantification is achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acyl-CoA. A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphopantetheine portion (507 Da), which can be used for profiling complex mixtures. nih.govresearchgate.net
Table 1: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | Reversed-Phase C18 |
| Mobile Phase A | Ammonium Hydroxide in Water (pH 10.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Increasing concentration of Mobile Phase B |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
While reversed-phase chromatography is effective, analyzing the full spectrum of acyl-CoAs, from the very polar free coenzyme A and short-chain species to the hydrophobic very-long-chain species like icosanoyl-CoA, can be difficult in a single run. nih.govresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) offers a solution. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling the retention of polar molecules. nih.gov
A recently developed method utilizes a zwitterionic HILIC column to separate free CoA and acyl-CoAs of varying chain lengths in one analysis. nih.govchemrxiv.org This approach is advantageous as it avoids the need for multiple analytical methods, reducing complexity and analysis time. researchgate.net The performance of HILIC-MS/MS methods is evaluated for linearity, precision, and recovery to ensure reliable quantification. nih.gov Such methods have successfully been applied to study alterations in acyl-CoA profiles in cell culture models under different metabolic states, revealing changes in fatty acid oxidation pathways. nih.govchemrxiv.org
Accurate quantification with MS-based methods relies on the use of appropriate internal standards to correct for variations in sample extraction and ionization efficiency. nih.gov Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is an innovative approach to generate a pool of isotopically labeled acyl-CoAs to serve as ideal internal standards. nih.govupenn.edu
This technique is adapted from the widely used SILAC (Stable Isotope Labeling by Amino acids in Cell culture) method for proteomics. Instead of labeled amino acids, SILEC involves growing mammalian or insect cells in a medium where the standard pantothenate (vitamin B5) is replaced with a heavy isotope-labeled version, such as [¹³C₃¹⁵N]-pantothenate. nih.govnih.gov Because most animal cells cannot synthesize pantothenate de novo, they efficiently incorporate the labeled precursor into their entire coenzyme A pool. nih.goveverlab.net This results in the near-complete labeling of CoA and its various acyl-derivatives, including long-chain species. everlab.netroyalsocietypublishing.org The resulting labeled cell lysate, containing a profile of heavy acyl-CoAs, can be spiked into experimental samples, allowing for precise and accurate quantification of the corresponding endogenous, light acyl-CoAs by mass spectrometry. nih.gov The generation and use of SILEC standards typically takes 2 to 3 weeks. nih.gov
Genetic and Molecular Biology Approaches
To understand the function and regulation of icosanoyl-CoA metabolism at a systems level, researchers use powerful genetic and molecular biology tools to investigate the genes and pathways involved.
Genome-wide CRISPR-Cas9 knockout screens are a revolutionary tool for systematically mapping the genetic interactions (GIs) related to a specific metabolic pathway. biorxiv.orgnih.gov To study fatty acid synthesis, researchers can perform these screens in cell lines that have a key gene, such as fatty acid synthase (FASN), knocked out. biorxiv.org By comparing the viability of cells with and without FASN when other genes are knocked out one by one, the screen can identify genes that become essential for survival when de novo fatty acid synthesis is blocked. nih.gov Such screens have revealed that cells deficient in fatty acid synthesis become highly dependent on genes involved in lipid uptake, vesicle trafficking, and protein glycosylation. nih.gov Similar targeted screens have been used to identify lipid metabolism genes, including those for fatty acid elongation, that are essential for the function of specific cell types, like T cells. biologists.comoup.com
Transcriptomic analysis, using techniques like RNA sequencing, allows for a global view of how gene expression changes in response to genetic perturbations. For example, knocking out a gene like ACADSB (acyl-CoA dehydrogenase, short/branched chain) in bovine mammary epithelial cells led to significant changes in the expression of numerous genes involved in fatty acid metabolism, glycerolipid metabolism, and related signaling pathways. frontiersin.org This type of analysis, often combined with Gene Ontology (GO) and KEGG pathway enrichment analysis, helps elucidate the regulatory roles of specific enzymes in the broader context of cellular lipid metabolism. frontiersin.orgnih.gov
Mutagenesis and Functional Characterization of Related Genes
Direct mutagenesis studies focusing exclusively on enzymes that interact with icosanoyl-CoA are not extensively documented in publicly available research. However, the functional characterization of genes involved in VLCFA metabolism provides indirect knowledge. Methodologies in this area typically involve site-directed mutagenesis to alter specific amino acid residues in enzymes suspected of interacting with VLCFA-CoAs, including icosanoyl-CoA.
In plants, for example, the 3-ketoacyl-CoA synthase (KCS) family is responsible for the elongation of fatty acid chains. arabidopsis.orgarabidopsis.org Mutagenesis of KCS genes, such as KCS9 or KCS17 in Arabidopsis thaliana, can lead to an altered fatty acid composition, including changes in the levels of C20 and longer fatty acids. arabidopsis.org Functional characterization would then involve expressing the mutated gene in a host system (e.g., yeast) and analyzing the resulting changes in fatty acid profiles to infer the enzyme's substrate specificity and the role of the mutated residue.
Similarly, studies on acyl-CoA-dependent diacylglycerol acyltransferase 1 (DGAT1) have employed site-directed mutagenesis to modify enzyme activity. hmdb.ca While not specific to icosanoyl-CoA, this approach demonstrates a methodology that could be applied to enzymes involved in its metabolism. By altering putative functional motifs, researchers can achieve significant increases in enzyme activity, which can be assessed by measuring the incorporation of labeled fatty acyl-CoAs into triacylglycerols. hmdb.ca
An enzyme from the plant Limnanthes douglasii has been identified that acts on icosanoyl-CoA to introduce a double bond, and its characterization involved mutagenesis studies to understand its catalytic mechanism. enzyme-database.org
In Vitro and Ex Vivo Model Systems for Metabolic Studies
In vitro and ex vivo models are crucial for studying the metabolic fate and cellular impact of icosanoyl-CoA without the complexities of a whole organism.
HepG2 Cells: The human hepatoma cell line, HepG2, is a widely used model for studying liver metabolism, including the oxidation of VLCFAs. nih.gov These cells possess the necessary enzymatic machinery, including peroxisomes and mitochondria, to metabolize VLCFAs. nih.govfrontiersin.org Research has shown that HepG2 cells can oxidize VLCFAs, and they contain VLCFA-CoA synthetase activity, the enzyme that would activate icosanoic acid to icosanoyl-CoA. nih.govfrontiersin.org
Methodologies in HepG2 cells often involve:
Overexpression Studies: Overexpressing genes encoding for acyl-CoA synthetases, such as ACSL1, in HepG2 cells has been shown to increase total acyl-CoA synthetase activity and lead to greater triglyceride accumulation when the cells are supplied with fatty acids. nih.gov While these studies often use more common long-chain fatty acids like oleate, the principle applies to understanding the general capacity of the cell to handle an increased flux of fatty acyl-CoAs.
Metabolic Flux Analysis: Using labeled substrates, such as 14C-palmitate, allows researchers to trace the metabolic fate of fatty acids into either beta-oxidation or storage lipids. frontiersin.orgnih.gov Similar tracer studies could be designed for icosanoic acid to specifically track the metabolism of icosanoyl-CoA.
Inhibitor Studies: The use of chemical inhibitors for specific enzymes in the fatty acid metabolism pathway, such as those for acetyl-CoA carboxylase (ACC) or carnitine palmitoyltransferase-1 (CPT-1), helps to dissect the pathways involved. mdpi.combmbreports.org
Acyl-CoA Profiling: Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify the levels of various acyl-CoA species, including very-long-chain variants, within the cell under different conditions. universiteitleiden.nlresearchgate.net
Breast Cancer Cell Lines: Fatty acid metabolism is significantly reprogrammed in cancer cells. oncotarget.com Breast cancer cell lines, such as the non-aggressive MCF-7 and the highly aggressive MDA-MB-231, are common models to study the role of acyl-CoA metabolism in cancer progression. plos.orgplos.org
Key research findings and methodologies include:
Acyl-CoA Synthetase (ACSL) Expression: Studies have focused on the expression and function of long-chain acyl-CoA synthetases, particularly ACSL4. Overexpression of ACSL4 in non-aggressive MCF-7 cells can transform them into a more aggressive phenotype. plos.org While ACSL4 has a preference for arachidonic acid, its role highlights the importance of fatty acid activation in cancer biology. plos.orgplos.org
Acyl-CoA Thioesterases (ACOT): These enzymes hydrolyze acyl-CoAs. ACOT7, which shows activity towards long-chain acyl-CoAs, is often upregulated in breast cancer and its high expression correlates with poorer patient outcomes. nih.gov
Metabolic Inhibition: Inhibiting key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), has been shown to reduce the proliferation of breast cancer cell lines, demonstrating the reliance of these cells on fatty acid metabolism. nimbustx.comoncotarget.com
Below is an interactive table summarizing the use of these cell lines in research relevant to long-chain and very-long-chain acyl-CoA metabolism.
| Cell Line | Model For | Key Research Focus Relevant to Acyl-CoA Metabolism | Example Research Findings |
| HepG2 | Human Liver Metabolism | Peroxisomal and mitochondrial beta-oxidation of VLCFAs nih.govfrontiersin.org | Contains VLCFA-CoA synthetase and acyl-CoA oxidase activity. nih.govfrontiersin.org |
| Lipid accumulation and steatosis nih.govmdpi.com | Overexpression of ACSL1 increases triglyceride synthesis. nih.gov | ||
| MCF-7 | Non-aggressive, Estrogen Receptor-Positive Breast Cancer | Transformation by metabolic enzymes plos.org | Transfection with ACSL4 induces a more aggressive phenotype. plos.org |
| Response to metabolic inhibitors nimbustx.com | Inhibition of ACC reduces proliferation. nimbustx.com | ||
| MDA-MB-231 | Aggressive, Triple-Negative Breast Cancer | Role of ACSL4 in aggressiveness plos.orgplos.org | Naturally overexpresses ACSL4, which regulates cyclooxygenase-2 (COX-2) expression. plos.orgplos.org |
| Role of ACOT7 in oncogenesis nih.gov | High ACOT7 expression is associated with tumor progression. nih.gov |
The bacterium Pseudomonas aeruginosa is a metabolically versatile organism capable of utilizing a wide range of organic compounds, including fatty acids, as carbon sources. pathbank.org Its genome contains multiple homologs of fatty acyl-CoA synthetase (FadD), the enzyme that activates fatty acids to their CoA esters. pathbank.orgplos.org This genetic redundancy suggests a sophisticated system for processing fatty acids of different chain lengths.
Research on P. aeruginosa has involved:
Chromosomal Mutagenesis: Creating mutants by deleting one or more of the fadD genes allows for the functional characterization of the remaining synthetases. pathbank.org
Growth Analysis: The ability of these mutants to grow on media containing specific fatty acids as the sole carbon source is assessed. This helps to determine the substrate preference of each FadD enzyme (e.g., short-chain vs. long-chain fatty acids). pathbank.org
Kinetic Studies: Purified FadD enzymes can be used in in vitro assays to determine their kinetic parameters (Km and Vmax) for a variety of fatty acid substrates. pathbank.org
While these studies have not specifically focused on icosanoyl-CoA, the methodologies are directly applicable. A mutant strain of P. aeruginosa lacking its primary long-chain acyl-CoA synthetases could be used to test the ability of a specific FadD homolog to be functionally complemented by icosanoic acid, thereby confirming its role in the activation of this specific VLCFA. The biosynthetic pathways in P. aeruginosa are known to include intermediates such as icosanoyl-CoA. pathbank.orgresearchgate.net
The table below details the functions of different FadD homologs that have been characterized in P. aeruginosa.
| Gene | Encoded Protein | Substrate Preference (Chain Length) | Role in Virulence |
| fadD1 | Acyl-CoA Synthetase 1 | Long-chain fatty acids pathbank.org | Increased swarming motility when mutated. pathbank.org |
| fadD2 | Acyl-CoA Synthetase 2 | Shorter-chain fatty acids pathbank.org | Decreased production of lipase, protease, and rhamnolipid when mutated. pathbank.org |
| fadD4 | Acyl-CoA Synthetase 4 | Contributes significantly to the degradation of various chain length fatty acids. researchgate.net | Implicated in the assimilation of acyclic terpenes and fatty acids, and in virulence via lipid A modification. researchgate.net |
Future Research Directions and Unresolved Questions
Elucidation of Precise Functions of Uncharacterized CoA Ligases and Thioesterases
The synthesis and degradation of icosanoyl-CoA(4-) are catalyzed by acyl-CoA synthetases (ligases) and acyl-CoA thioesterases, respectively. While several long-chain and very-long-chain acyl-CoA synthetases have been identified, their specific substrate preferences, including their affinity for icosanoic acid, are not fully characterized. mdpi.comnih.govresearchgate.net Similarly, the family of acyl-CoA thioesterases is diverse, and the specific enzymes responsible for hydrolyzing icosanoyl-CoA(4-) in different cellular compartments and tissues are largely unknown. nih.gov
Future research should focus on:
Systematic characterization of known very-long-chain acyl-CoA synthetases (ACSL) and fatty acid transport proteins (FATP) for their activity with icosanoic acid. This will help identify the primary enzymes responsible for icosanoyl-CoA(4-) synthesis in different cell types.
Identification and characterization of novel CoA ligases and thioesterases with high specificity for icosanoyl-CoA(4-). This could reveal previously unknown regulatory points in VLCFA metabolism.
Investigating the subcellular localization and tissue distribution of these enzymes. This will provide insights into the specific metabolic fates of icosanoyl-CoA(4-) in different physiological contexts. researchgate.net
Table 1: Examples of Acyl-CoA Synthetases with Potential Activity Towards Icosanoic Acid
| Enzyme Family | Members with Potential Icosanoyl-CoA Activity | Subcellular Location | Potential Functions |
| Acyl-CoA Synthetase Long-Chain (ACSL) | ACSL1, ACSL3, ACSL4, ACSL5, ACSL6 | Endoplasmic Reticulum, Mitochondria | Fatty acid activation for β-oxidation and lipid synthesis |
| Fatty Acid Transport Protein (FATP) | FATP1, FATP2, FATP4 | Plasma Membrane, Endoplasmic Reticulum, Peroxisomes | Fatty acid transport and activation |
Detailed Mechanistic Insights into Icosanoyl-CoA(4-) Regulation in Specific Physiological Contexts
The intracellular concentration of long-chain acyl-CoA esters is tightly regulated to meet cellular demands while avoiding toxicity. nih.gov The specific mechanisms that control the pool of icosanoyl-CoA(4-) under different physiological and pathological conditions are not well understood.
Key unresolved questions include:
How are the activities of icosanoyl-CoA(4-)-metabolizing enzymes regulated by hormonal and nutritional signals? For instance, the role of insulin signaling in regulating the expression and activity of acyl-CoA synthetases that act on very long-chain fatty acids requires further investigation. plos.org
Does icosanoyl-CoA(4-) itself act as a signaling molecule? Long-chain acyl-CoAs have been shown to regulate the activity of various enzymes and transcription factors. nih.gov Whether icosanoyl-CoA(4-) has specific signaling roles, for example in the regulation of gene expression or protein acylation, is an important area for future research.
What is the role of acyl-CoA binding proteins (ACBPs) in sequestering and trafficking icosanoyl-CoA(4-)? ACBPs are known to bind and transport long-chain acyl-CoAs, but their specificity for icosanoyl-CoA(4-) and their role in directing it towards specific metabolic pathways need to be elucidated. nih.gov
Table 2: Potential Regulatory Mechanisms of Icosanoyl-CoA(4-) Metabolism
| Regulatory Level | Potential Mechanisms | Key Questions |
| Transcriptional Regulation | Hormonal control (e.g., insulin, glucagon), Nutrient sensing (e.g., glucose, fatty acids) | Which transcription factors regulate the expression of enzymes metabolizing icosanoyl-CoA(4-)? |
| Post-Translational Modification | Phosphorylation, Acetylation of metabolic enzymes | How do these modifications alter the activity and stability of relevant ligases and thioesterases? |
| Allosteric Regulation | Feedback inhibition by icosanoyl-CoA(4-) or other metabolites | What are the key allosteric regulators of icosanoyl-CoA(4-) synthesis and degradation? |
| Subcellular Compartmentalization | Transport between organelles (e.g., mitochondria, peroxisomes, ER) | How is the distribution of icosanoyl-CoA(4-) between different cellular compartments controlled? |
Translational Research on Acyl-CoA Metabolism as a Research Target
Dysregulation of fatty acid metabolism is a hallmark of several diseases, including metabolic syndrome and cancer. mdpi.comnih.govmdpi.com Targeting the enzymes that control the levels of specific acyl-CoAs, such as icosanoyl-CoA(4-), represents a promising therapeutic strategy.
Future translational research, excluding clinical trial data, should focus on:
Developing specific inhibitors or activators for the CoA ligases and thioesterases that act on icosanoyl-CoA(4-). These tools would be invaluable for studying the physiological roles of this metabolite and could form the basis for novel therapeutic agents.
Investigating the role of icosanoyl-CoA(4-) metabolism in the pathophysiology of diseases associated with VLCFA accumulation. This includes exploring its involvement in cellular processes like oxidative stress and inflammation.
Exploring the potential of modulating icosanoyl-CoA(4-) levels to influence cancer cell proliferation and survival. Long-chain acyl-CoA synthetases are often deregulated in cancer, making them attractive targets for anti-cancer therapies. mdpi.comnih.gov
Table 3: Potential Therapeutic Strategies Targeting Icosanoyl-CoA(4-) Metabolism
| Therapeutic Approach | Target Enzyme(s) | Potential Disease Application | Rationale |
| Inhibition of Synthesis | Icosanoyl-CoA specific ligases (ACSL/FATP) | Cancer, Metabolic Syndrome | Reduce the pool of icosanoyl-CoA(4-) available for pro-proliferative lipid synthesis and signaling. |
| Enhancement of Degradation | Icosanoyl-CoA specific thioesterases | Diseases of VLCFA accumulation | Decrease the levels of potentially toxic icosanoyl-CoA(4-). |
While icosanoyl-CoA(4-) is a fundamental component of very long-chain fatty acid metabolism, a significant number of questions regarding its specific biochemical and physiological roles remain unanswered. Future research focused on characterizing the enzymes that metabolize it, understanding its intricate regulatory networks, and exploring its therapeutic potential will be crucial for a complete understanding of lipid metabolism and its impact on human health. The targeted investigation of icosanoyl-CoA(4-) promises to unveil novel insights into cellular function and may pave the way for innovative therapeutic interventions for a range of metabolic diseases.
Q & A
Basic: What experimental methods are used to detect and quantify icosanoyl-CoA(4-) in biological samples?
Answer:
Detection typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high specificity for acyl-CoA species. Quantification requires calibration curves using synthetic icosanoyl-CoA(4-) standards. For enzymatic assays, coupled reactions with acyl-CoA dehydrogenases (e.g., monitoring NADH production at 340 nm) are common. Ensure sample stabilization with antioxidants (e.g., dithiothreitol) to prevent oxidation during extraction .
Advanced: How can researchers design experiments to investigate the role of icosanoyl-CoA(4-) in lipid biosynthesis while controlling confounding variables?
Answer:
- Variables:
- Independent: Substrate availability (e.g., fatty acid precursors), enzyme concentrations (e.g., acyl-CoA synthetase).
- Dependent: Icosanoyl-CoA(4-) levels measured via LC-MS.
- Controlled: Cellular redox state, ATP/CoA pool stability, and temperature/pH during assays.
- Methodology: Use isotopic labeling (e.g., ¹³C-palmitate) to trace carbon flux and validate pathways. Include negative controls (e.g., enzyme inhibitors like TOFA) and statistical power analysis to determine sample size .
Basic: What are the primary challenges in synthesizing icosanoyl-CoA(4-), and how are they addressed?
Answer:
Key challenges include:
- Low solubility: Optimize solvent systems (e.g., aqueous buffers with 10% DMSO).
- Enzymatic degradation: Use protease/phosphatase inhibitors during in vitro synthesis.
- Purity validation: Employ reversed-phase HPLC or NMR to confirm structural integrity. Reference synthetic protocols from primary literature and cross-validate with SciFinder .
Advanced: How should researchers resolve contradictions in reported enzymatic kinetics of icosanoyl-CoA(4-) across studies?
Answer:
- Data harmonization: Normalize kinetic parameters (e.g., Km, Vmax) to standardized units (e.g., nmol/min/mg protein).
- Contextual analysis: Compare assay conditions (pH, temperature, cofactors) and enzyme sources (recombinant vs. tissue-extracted).
- Statistical reconciliation: Apply meta-analysis tools (e.g., R’s metafor package) to quantify heterogeneity and identify outliers .
Basic: What databases or tools are recommended for literature reviews on icosanoyl-CoA(4-)?
Answer:
- Primary sources: PubMed, SciFinder, and Reaxys for peer-reviewed studies.
- Structure validation: Use PubChem or ChemSpider for spectral data (NMR, MS).
- Keyword strategy: Combine terms like “long-chain acyl-CoA metabolism” AND “lipidomics” AND “enzymatic assays” to filter results .
Advanced: How can researchers optimize experimental protocols for icosanoyl-CoA(4-) stability in longitudinal studies?
Answer:
- Storage conditions: Aliquot samples in inert buffers (pH 7.4) at -80°C with argon gas to prevent oxidation.
- Stability testing: Conduct time-course LC-MS analyses to quantify degradation rates.
- Quality control: Implement ALCOA+ criteria (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity .
Basic: What statistical methods are appropriate for analyzing dose-response relationships involving icosanoyl-CoA(4-)?
Answer:
- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error analysis: Report standard deviation (SD) or confidence intervals (CI) for triplicate measurements.
- Sensitivity testing: Use ANOVA to compare group means under varying experimental conditions .
Advanced: How can hypothesis-driven research on icosanoyl-CoA(4-) integrate multi-omics data (e.g., metabolomics, proteomics)?
Answer:
- Workflow:
- Hypothesis framing: Link icosanoyl-CoA(4-) levels to specific pathways (e.g., β-oxidation) using KEGG pathway maps.
- Data integration: Use platforms like MetaboAnalyst for cross-omics correlation analysis.
- Validation: Prioritize targets via siRNA knockdown or CRISPR-Cas9 editing followed by functional assays.
- Pitfall avoidance: Control for batch effects and normalize data to housekeeping metabolites .
Basic: How do researchers validate the specificity of antibodies or probes targeting icosanoyl-CoA(4-)?
Answer:
- Cross-reactivity testing: Use ELISA or Western blot with structurally similar CoA species (e.g., stearoyl-CoA).
- Negative controls: Include knockout cell lines or competitive inhibition assays.
- Orthogonal validation: Confirm results with independent methods (e.g., enzymatic activity assays) .
Advanced: What frameworks guide the formulation of research questions on icosanoyl-CoA(4-)’s metabolic roles?
Answer:
- FINER criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
- PICO framework: Define Population (e.g., cell type), Intervention (e.g., substrate modulation), Comparison (e.g., wild-type vs. mutant), Outcome (e.g., lipid profile changes).
- Iterative refinement: Pilot studies to adjust hypotheses based on preliminary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
